molecular formula C9H19ClN2O3 B1499325 Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride CAS No. 83863-71-2

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride

Cat. No.: B1499325
CAS No.: 83863-71-2
M. Wt: 238.71 g/mol
InChI Key: JUIQWDFWJKAYQH-WLYNEOFISA-N
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Description

Historical Context and Discovery

The development of ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride emerged from the broader historical progression of piperidine chemistry research that has spanned over a century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and again independently in 1852 by French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid. This foundational discovery established the groundwork for subsequent investigations into substituted piperidine derivatives.

The specific compound under examination was formally catalogued in chemical databases with the Chemical Abstracts Service number 83863-71-2 and was first created in chemical databases on August 20, 2009. The European Community assigned it the number 281-137-5, indicating its recognition within regulatory frameworks for chemical identification and classification. The compound's development represents part of the ongoing evolution in piperidine derivative synthesis, which has accelerated significantly since the late twentieth century as researchers recognized the pharmaceutical potential of these heterocyclic structures.

Historical research into piperidine derivatives has been driven by their remarkable prevalence in natural products and their demonstrated utility in drug development. The systematic investigation of substituted piperidines, including those with amino and methoxy substituents, has been particularly intensive due to their enhanced biological activity profiles compared to unsubstituted parent compounds. The specific stereochemical arrangement found in this compound reflects decades of research into optimizing molecular configurations for desired biological properties.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic synthetic methodology and medicinal chemistry applications. In organic chemistry, this compound serves as a sophisticated example of stereoselective synthesis, demonstrating the precision achievable in creating specific geometric isomers with defined spatial arrangements of functional groups. The cis configuration at the 3 and 4 positions of the piperidine ring requires careful synthetic planning and execution, making it a valuable model compound for studying stereoselective transformations.

Within medicinal chemistry, the compound's significance stems from its role as a pharmaceutical intermediate, particularly noted for its connection to gastrointestinal stimulant development. The specific combination of functional groups - the amino group at position 4, the methoxy substituent at position 3, and the ethyl carboxylate at position 1 - creates a molecular architecture that can interact effectively with biological targets. This structural arrangement allows for multiple modes of molecular recognition, including hydrogen bonding through the amino group, hydrophobic interactions via the methoxy and ethyl groups, and ionic interactions facilitated by the hydrochloride salt formation.

The compound's pharmaceutical relevance extends to its utility in drug discovery programs focused on developing new therapeutic agents. Research has demonstrated that substituted piperidines can exhibit diverse biological activities, including effects on neurotransmitter systems, enzyme inhibition, and receptor modulation. The specific substitution pattern found in this compound provides a scaffold that medicinal chemists can modify to explore structure-activity relationships and optimize therapeutic properties.

Classification within Piperidine Derivatives

This compound belongs to the broader classification of substituted piperidine derivatives, specifically falling within the subcategory of poly-substituted piperidines with defined stereochemistry. The compound can be systematically classified based on several structural features that distinguish it from other piperidine derivatives.

From a stereochemical perspective, the compound is classified as a cis-disubstituted piperidine, with the cis relationship specifically referring to the spatial arrangement of the amino and methoxy substituents at positions 4 and 3, respectively. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, indicating the absolute configuration at each chiral center.

Functionally, the compound represents a multi-functional piperidine derivative containing three distinct functional groups: a primary amino group, a methoxy ether, and an ethyl ester. This combination places it within the category of amino-alkoxy-carboxy piperidines, a classification that highlights its potential for diverse chemical reactivity and biological interactions. The presence of the hydrochloride salt further classifies it as an ammonium salt derivative, which enhances its water solubility and pharmaceutical handling properties.

Table 1: Structural Classification Parameters

Classification Category Specific Designation
Ring System Six-membered saturated nitrogen heterocycle
Substitution Pattern 1,3,4-Trisubstituted piperidine
Stereochemistry cis-3,4-Disubstituted
Functional Groups Amino, methoxy, ethyl carboxylate
Salt Form Monohydrochloride
Molecular Weight 238.71 grams per mole
Molecular Formula C9H19ClN2O3

Research Importance of Substituted Piperidines

The research importance of substituted piperidines, exemplified by this compound, stems from their fundamental role in modern pharmaceutical development and their unique chemical properties that enable diverse synthetic transformations. Current research demonstrates that piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals.

Contemporary research into substituted piperidines has revealed their remarkable versatility in medicinal chemistry applications. Studies have shown that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases. This extensive research activity reflects the ongoing recognition of piperidines as privileged scaffolds in drug discovery.

The specific research value of compounds like this compound lies in their ability to serve as versatile synthetic intermediates for creating more complex therapeutic agents. Research has demonstrated that these compounds can undergo various chemical transformations, including reduction, oxidation, substitution, and cyclization reactions, making them valuable building blocks for constructing diverse molecular architectures. The stereochemical precision achievable in their synthesis also makes them important for studying chirality effects in biological systems.

Table 2: Research Applications and Synthetic Utility

Research Application Specific Utility
Pharmaceutical Synthesis Intermediate for drug development
Stereochemical Studies Model for cis-disubstituted systems
Synthetic Methodology Template for stereoselective reactions
Structure-Activity Research Scaffold for biological evaluation
Chemical Biology Probe for biological target identification

Recent advances in piperidine derivative synthesis have focused on developing new methodologies for creating substituted piperidines with improved efficiency and selectivity. These research efforts have led to the development of novel synthetic routes that can access compounds like this compound through streamlined processes. The compound's research importance is further emphasized by its role in understanding how different substitution patterns and stereochemical arrangements affect biological activity and pharmaceutical properties.

The ongoing research into substituted piperidines continues to reveal new applications and synthetic possibilities. Modern studies have explored their use in developing treatments for various medical conditions, including neurological disorders, gastrointestinal conditions, and infectious diseases. The structural complexity and functional group diversity found in compounds like this compound make them particularly valuable for these research endeavors, as they provide multiple sites for molecular modification and optimization.

Properties

IUPAC Name

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQWDFWJKAYQH-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@H](C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232762
Record name Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride
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Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-71-2
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methoxy-, ethyl ester, hydrochloride (1:1), (3R,4S)-rel-
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Record name Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride
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Record name Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride
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Record name Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride
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Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (parent compound)
  • Protected amino alcohols or substituted piperidine precursors
  • Reagents for ring closure and functional group transformations such as ethyl chloroformate, sodium azide, and methoxylation agents

Typical Synthetic Route

The synthetic approach generally follows these steps:

  • Stereoselective Formation of Piperidine Ring:
    The piperidine ring is constructed with cis stereochemistry at positions 3 and 4, often via cyclization reactions from suitable amino alcohols or azido intermediates. Control of stereochemistry is achieved by using chiral starting materials or chiral catalysts.

  • Methoxylation at C-3 Position:
    Introduction of the methoxy group at the 3-position is performed via nucleophilic substitution or methylation of hydroxyl precursors, ensuring retention of stereochemistry.

  • Esterification to Form Ethyl Carboxylate:
    The carboxylate ester functionality is introduced by reaction with ethyl chloroformate or similar reagents under controlled conditions.

  • Formation of Monohydrochloride Salt:
    The free base is converted to the monohydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Detailed Research Findings and Experimental Conditions

Example Preparation from Patent Literature

  • A solution of cis-ethyl 4-amino-3-methoxy-1-piperidinecarboxylate in trichloromethane was used as a key intermediate, indicating the use of cis-ethyl 4-amino-3-methoxypiperidine-1-carboxylate as a precursor in synthesis under inert atmosphere and controlled temperature.

Reaction Conditions Summary Table

Step Reagents/Conditions Description Yield/Notes
1 Amino alcohol precursor, cyclization reagents Formation of cis-piperidine ring High stereoselectivity required
2 Methylation agent (e.g., methyl iodide) Methoxylation at C-3 Maintains stereochemistry
3 Ethyl chloroformate, triethylamine, low temperature (-10°C) Esterification to ethyl carboxylate Efficient conversion, mild conditions
4 HCl gas or aqueous HCl Formation of monohydrochloride salt Improves stability and purity

Purity and Quality Control

  • Purity of the final product is generally ≥98%, confirmed by chromatographic and spectroscopic methods.
  • Analytical techniques include NMR, HPLC, and mass spectrometry to verify structure and stereochemistry.

Notes on Scale-Up and Industrial Synthesis

  • Large-scale synthesis requires careful control of moisture and temperature to prevent racemization and degradation.
  • Storage conditions recommend cool, dry, and light-protected environments to maintain compound integrity.
  • The compound serves as an intermediate in the synthesis of pharmaceuticals such as cisapride, highlighting the need for high purity and reproducibility.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Material Chiral amino alcohols or azido derivatives
Key Reactions Cyclization, methoxylation, esterification, salt formation
Stereochemical Control Use of chiral precursors or catalysts
Solvents Trichloromethane, dichloromethane, DMF, THF
Temperature Range Typically 0 to 25°C, with some steps at -10°C
Purity Achieved ≥98%
Analytical Techniques NMR, HPLC, MS
Storage Cool, dry, protected from light

Chemical Reactions Analysis

Types of Reactions: Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

This compound has attracted attention for its potential biological activities, particularly its influence on nitric oxide (NO) levels in the body. Nitric oxide is a crucial component in physiological processes, including vasodilation and neurotransmission.

1. Stimulation of Nitric Oxide Production
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride can stimulate nitric oxide synthase (NOS), which leads to increased levels of NO. NO is involved in vascular smooth muscle relaxation, modulation of inflammation, and neurotransmission in the central nervous system. Because of this, the compound may have potential applications in treating cardiovascular and neurological disorders.

2. Anti-Inflammatory Effects
Research suggests that this compound may enhance the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating a dual role in promoting and regulating inflammatory responses.

Studies and Research Findings

  • Cardiovascular Effects: Animal model studies have demonstrated that administering this compound results in significant vasodilation, which is attributed to increased NO levels. This suggests potential therapeutic applications for managing hypertension and other cardiovascular disorders.
  • Neurological Impact: In vitro studies indicate that the compound can enhance synaptic plasticity, which is crucial for learning and memory. Modulating NO levels appears to facilitate these processes, suggesting potential benefits in neurodegenerative conditions like Alzheimer’s disease.

Separation and Analysis

This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For mass-spec (MS) compatible applications, formic acid can replace the phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Potential Therapeutic Applications

Mechanism of Action

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride is structurally similar to other piperidine derivatives, such as Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate and Ethyl trans-4-amino-3-methoxypiperidine-1-carboxylate. its unique cis-configuration and the presence of the hydrochloride moiety distinguish it from these compounds. The cis-configuration can lead to different biological activities and chemical reactivity compared to its trans-counterpart.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural homology with several pharmacologically relevant piperidine and piperazine derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Application
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride Not explicitly stated - cis-4-amino, 3-methoxy, ethyl ester Likely polar solvent-soluble (inferred) Undocumented (research intermediate)
Diphenoxylate Hydrochloride C₃₀H₃₂N₂O₂·HCl 489.05 3-cyano-3,3-diphenylpropyl, phenyl Not specified Antidiarrheal (opioid analog)
Meperidine Hydrochloride C₁₅H₂₁NO₂·HCl 283.8 4-phenyl, ethyl ester Soluble in water, ethanol Opioid analgesic
Procaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.77 p-aminobenzoate ester, diethylaminoethyl Soluble in water, ethanol Local anesthetic
Ziprasidone Hydrochloride C₂₁H₂₁ClN₄OS·HCl·H₂O 541.06 Benzisothiazolyl, chloro, piperazine Hydrophilic (salt form) Antipsychotic
Key Observations:
  • Core Structure: The target compound and Meperidine both feature a piperidine ring with an ethyl ester group. However, Meperidine’s 4-phenyl substituent confers opioid receptor affinity, whereas the target’s 3-methoxy and 4-amino groups may modulate selectivity for other receptors (e.g., serotonin or dopamine) .
  • Solubility : Like Procaine and Meperidine, the hydrochloride salt form of the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug formulations .
  • Stereochemistry: The cis-configuration of the amino and methoxy groups may influence binding kinetics compared to trans-isomers or unsubstituted piperidines, as seen in CNS-active compounds like Pruvanserin (a piperazine derivative with fluorophenyl groups) .

Biological Activity

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 1383551-17-4

The compound is believed to function primarily through modulation of neurotransmitter systems, particularly by influencing the levels of nitric oxide (NO) in the body. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound's ability to enhance NO production suggests potential applications in treating cardiovascular and neurological disorders .

1. Nitric Oxide Production

This compound has been shown to stimulate nitric oxide synthase (NOS), leading to increased levels of NO. This effect is significant as NO is involved in:

  • Vascular smooth muscle relaxation
  • Modulation of inflammation
  • Neurotransmission in the central nervous system .

2. Anti-inflammatory Effects

Research indicates that the compound may enhance the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), suggesting a dual role in both promoting and regulating inflammatory responses .

Study 1: Cardiovascular Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant vasodilation, attributed to increased NO levels. This suggests potential therapeutic applications in managing hypertension and other cardiovascular disorders.

Study 2: Neurological Impact

In vitro studies have shown that the compound can enhance synaptic plasticity, which is crucial for learning and memory. The modulation of NO levels appears to facilitate these processes, indicating possible benefits in neurodegenerative conditions such as Alzheimer’s disease .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Nitric Oxide ProductionStimulation of NOS
Anti-inflammatory EffectsIncreased IL-6 and IL-8 synthesis
VasodilationEnhanced NO-mediated relaxation
Neurotransmission ModulationInfluence on synaptic plasticity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized using bases like sodium hydride or potassium carbonate to facilitate amine coupling, followed by HCl treatment to form the hydrochloride salt . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high yields and purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry (e.g., cis-configuration) and functional groups (e.g., methoxy, ester) .
  • X-ray crystallography : Resolves absolute configuration using SHELX programs for refinement .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using reference standards .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (C9_9H19_{19}ClN2_2O3_3; 238.7 g/mol) .

Q. How should researchers evaluate the stability of this compound under different storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • Store aliquots at -20°C, 4°C, and room temperature.
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Hydrochloride salts generally exhibit enhanced stability in desiccated environments, but hygroscopicity testing is recommended .

Q. What solubility profiles are relevant for in vitro assays?

  • Methodological Answer: Determine solubility in polar (water, DMSO) and non-polar solvents (dichloromethane). Hydrochloride salts typically show high aqueous solubility (e.g., >50 mg/mL at 25°C). Use dynamic light scattering (DLS) to assess aggregation in buffer solutions (PBS, pH 7.4) .

Advanced Research Questions

Q. How does the cis-configuration of the piperidine ring influence biological activity compared to trans-isomers?

  • Methodological Answer: Perform comparative studies using isomers synthesized via stereoselective routes (e.g., chiral catalysts). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like G-protein-coupled receptors. Validate with in vitro assays (e.g., cAMP inhibition for GPCR activity) .

Q. How can contradictory data in literature regarding this compound’s efficacy be resolved?

  • Methodological Answer:

  • Reproduce experiments : Control variables (e.g., purity, solvent, cell lines).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation of methoxy groups) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data across studies, accounting for batch-to-batch variability .

Q. What computational strategies predict its interactions with enzymatic targets?

  • Methodological Answer:

  • Molecular dynamics simulations : Use AMBER or GROMACS to model binding kinetics.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with inhibitory activity .
  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Spill management : Neutralize acidic residues with sodium bicarbonate.
  • Waste disposal : Follow EPA guidelines for hydrochloride salts (pH adjustment before disposal) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride
Reactant of Route 2
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride

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